molecular formula C15H21ClN2O4S B13574946 Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate

Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate

Cat. No.: B13574946
M. Wt: 360.9 g/mol
InChI Key: ISOUZITUVCKKQQ-UHFFFAOYSA-N
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Description

Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is an organosulfur compound widely employed in organic synthesis. It is known for its versatility as a reagent in various chemical reactions, including nucleophilic substitution, Friedel-Crafts alkylation, and Michael addition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with chlorosulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines or thiols, and catalysts like aluminum chloride for Friedel-Crafts alkylation. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while Friedel-Crafts alkylation would result in an aromatic compound with an attached piperazine moiety .

Scientific Research Applications

Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate involves its ability to act as an electrophile in chemical reactions. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various synthetic applications to modify and functionalize target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the development of complex molecules and materials .

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

tert-butyl 4-(3-chlorosulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-9-7-17(8-10-18)12-5-4-6-13(11-12)23(16,20)21/h4-6,11H,7-10H2,1-3H3

InChI Key

ISOUZITUVCKKQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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